2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
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Overview
Description
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenoxyethyl side chain, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.
Attachment of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation using methyl iodide and a base like potassium carbonate.
Formation of the Acetamide Side Chain: The acetamide side chain is synthesized by reacting the quinazolinone intermediate with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the quinazolinone core is known for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the methoxyphenoxyethyl side chain might enhance its bioavailability or specificity for certain biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide would depend on its specific interactions with molecular targets. The quinazolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxyethyl side chain might enhance these interactions by improving the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazoline: Lacks the methoxy groups and the acetamide side chain, resulting in different chemical and biological properties.
6,7-Dimethoxy-2-methylquinazolin-4(3H)-one: Similar core structure but lacks the acetamide side chain.
2-(2-Methoxyphenoxy)ethylamine: Contains the side chain but lacks the quinazolinone core.
Uniqueness
The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide lies in its combination of the quinazolinone core with the methoxyphenoxyethyl side chain. This specific structure can result in unique chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-14-24-16-12-20(30-4)19(29-3)11-15(16)22(27)25(14)13-21(26)23-9-10-31-18-8-6-5-7-17(18)28-2/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,26) |
InChI Key |
CQSUZKLVGBHAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCOC3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
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